molecular formula C9H8ClN3O B1460043 N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride CAS No. 1956426-75-7

N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride

Cat. No. B1460043
M. Wt: 209.63 g/mol
InChI Key: OIAADGANQSGZAU-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride” is a chemical compound with the molecular formula C9H8ClN3O and a molecular weight of 209.63 . It is used in various research applications .


Synthesis Analysis

The synthesis of 2H-indazoles, such as “N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride”, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of “N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride” consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 3 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride” include its molecular formula (C9H8ClN3O), molecular weight (209.63), and its use in various research applications .

Scientific Research Applications

Indazole Derivatives in Therapeutic Applications

Indazole derivatives are highlighted for their wide range of biological activities, which have prompted significant interest in developing novel therapeutic agents based on these compounds. These derivatives exhibit promising anticancer and anti-inflammatory activities and have applications in disorders involving protein kinases, aside from cancer, and neurodegeneration. The indazole scaffold forms the basic structure of numerous compounds with potential therapeutic value, underlining the importance of such structures in drug development (Denya, Malan, & Joubert, 2018).

Indazoles in Organic Synthesis and Catalysis

The synthesis and chemistry of heterocyclic N-oxide derivatives, including those from indazole, are well-documented due to their utility as versatile synthetic intermediates and their biological significance. These compounds play a vital role in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, showcasing potent anticancer, antibacterial, and anti-inflammatory activities. The heterocyclic N-oxide motif, part of the broader family to which N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride belongs, has been employed in numerous advanced chemistry and drug development investigations (Li et al., 2019).

properties

IUPAC Name

(6Z)-N-hydroxy-2-methylindazole-6-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O/c1-13-5-7-3-2-6(9(10)12-14)4-8(7)11-13/h2-5,14H,1H3/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAADGANQSGZAU-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC(=CC2=N1)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C2C=CC(=CC2=N1)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride
Reactant of Route 2
N-Hydroxy-2-methyl-2H-indazole-6-carbimidoyl chloride

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